molecular formula C12H14O2 B2425444 1-(3-Methoxyphenyl)cyclobutanecarbaldehyde CAS No. 1500258-24-1

1-(3-Methoxyphenyl)cyclobutanecarbaldehyde

Cat. No. B2425444
M. Wt: 190.242
InChI Key: RVMAJTQIFTWHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxyphenyl)cyclobutanecarbaldehyde is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.242 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 1-(3-Methoxyphenyl)cyclobutanecarbaldehyde is based on its molecular formula, C12H14O2 . Detailed structural information such as bond lengths and angles would require further experimental analysis or computational modeling.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3-Methoxyphenyl)cyclobutanecarbaldehyde, such as its melting point, boiling point, and density, were not found in the available resources .

Scientific Research Applications

Photoreduction of Cycloalkanecarbaldehydes

Cycloalkanecarbaldehydes, such as 1-(3-Methoxyphenyl)cyclobutanecarbaldehyde, have been studied in photoreduction processes. Research indicates that the primary chemical process upon irradiation of cyclobutanecarbaldehyde involves the abstraction of solvent methine hydrogen by excited states of the compound, leading to various photoproducts (Funke & Cerfontain, 1976).

Cyclotrimerization of Diarylacetylene

Studies on the cyclotrimerization of diarylacetylene, utilizing 1-(3-Methoxyphenyl)cyclobutanecarbaldehyde as a catalyst, provide insights into the formation of hexaphenylbenzenes without involving a cyclobutadiene intermediate. This research contributes to understanding the reaction mechanisms in organic chemistry (Pepermans, Willem, Gielen, & Hoogzand, 2010).

Reactions with Allylic Alcohols

Research on the reaction of 1-(3-Methoxyphenyl)cyclobutanecarbaldehyde with allylic alcohols reveals interesting insights into the formation of carbonyl derivatives and methoxycarbene isomers. These findings are significant in the field of organometallic chemistry (Werner, Grünwald, Stueer, & Wolf, 2003).

Synthesis and Functionalization

The compound has been used in the synthesis and functionalization of various chemical structures, contributing to advancements in synthetic organic chemistry. For instance, its role in the total synthesis of eleutherobin and in the development of functionalized indoles is notable (Castoldi et al., 2005).

Fluorescence Probe Properties

The fluorescence and fluorescence probe properties of diarylbutadienes, which include 1-(3-Methoxyphenyl)cyclobutanecarbaldehyde, have been explored in various media. This research enhances our understanding of fluorescence behavior in organic compounds (Singh & Kanvah, 2000).

Generation of Heterocyclic Analogs

The compound has been used in generating heterocyclic analogs of biphenylene, contributing to the development of novel organic compounds with potential applications in various fields (Gilchrist, Nunn, & Rees, 1974).

properties

IUPAC Name

1-(3-methoxyphenyl)cyclobutane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-11-5-2-4-10(8-11)12(9-13)6-3-7-12/h2,4-5,8-9H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMAJTQIFTWHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)cyclobutanecarbaldehyde

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